molecular formula C17H18N2O2S B2390005 2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole CAS No. 892687-14-8

2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole

Cat. No. B2390005
CAS RN: 892687-14-8
M. Wt: 314.4
InChI Key: RYCCSGCQTIQPKZ-UHFFFAOYSA-N
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Description

2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole is a chemical compound that has been widely studied for its potential applications in scientific research. It is a benzimidazole derivative that has shown promise in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry. In

Scientific Research Applications

Antisecretory Activity

2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole derivatives have been studied for their potential as antisecretory agents. These compounds, such as pantoprazole, are known to inhibit (H+,K+)-ATPase, an enzyme involved in gastric acid secretion (Kohl et al., 1992). This class of compounds requires activation by acid to form the active sulfenamide, selectively inhibiting the (H+,K+)-ATPase in vivo at low pH.

Anti-Helicobacter Pylori Activity

Benzimidazole derivatives demonstrate potent and selective activities against the gastric pathogen Helicobacter pylori (Carcanague et al., 2002). A particular derivative, identified in the study, showed low minimal inhibition concentration values against various H. pylori strains, including those resistant to common treatments.

Antiulcer Potential

Some benzimidazole derivatives have been synthesized and tested for antiulcer activity, with compounds like 1-methyl-2{[(3,4dimethoxy pyridine2-yl) methyl] sulfanyl}-5-nitro1H-benzimidazole showing promise in this regard (Madala, 2017).

Antiprotozoal Activity

Derivatives of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole have been found to possess strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, with some compounds exhibiting better effectiveness than the standard drug metronidazole (Pérez‐Villanueva et al., 2013).

Phosphatidylinositol 3-Kinase Inhibition

Research into the synthesis and biological evaluation of novel analogues of the PI3K inhibitor 2-(difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole indicates that substitutions at certain positions of the benzimidazole ring can significantly affect the potency of these derivatives against class I PI3K enzymes (Rewcastle et al., 2011).

Antibacterial Effects

Research on substituted benzimidazoles like 2-methoxy-6-(5-H/Me/Cl/NO2-1H-benzimidazol-2-yl)phenols and their transition metal complexes has shown effective antibacterial activity against Gram-positive bacteria (Tavman et al., 2009).

properties

IUPAC Name

2-[3-(3-methoxyphenoxy)propylsulfanyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-20-13-6-4-7-14(12-13)21-10-5-11-22-17-18-15-8-2-3-9-16(15)19-17/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCCSGCQTIQPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCSC2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(3-methoxyphenoxy)propyl]sulfanyl}-1H-benzimidazole

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